

# A-485 cell culture concentration optimization

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus: A-485**

Cat. No.: S516546

Get Quote

## A-485 Working Concentration Reference

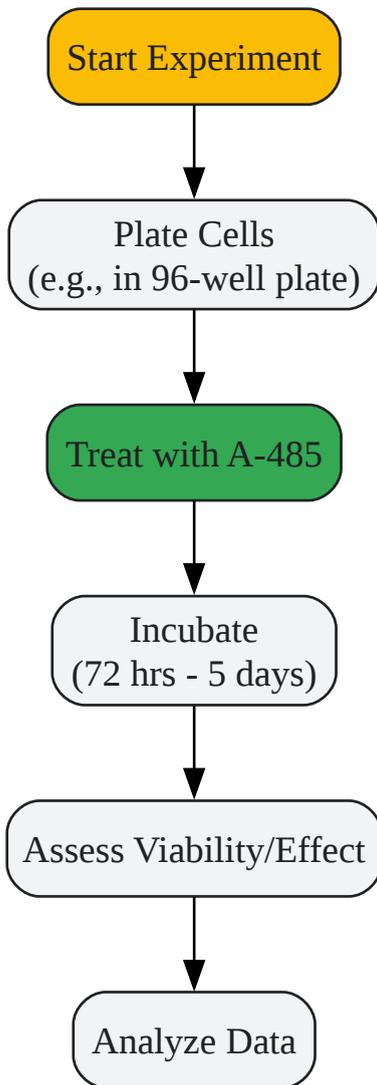
The table below summarizes effective concentrations of **A-485** from recent publications to help you establish a baseline for your optimization.

Cell Line / Context	Reported Concentration	Experimental Context	Key Findings / Effects	Citation
MV-4-11 (AML)	IC50: 255.2 nM	Monotherapy, 3-day incubation	Antiproliferative activity [1]	
MOLM-13 (AML)	EC50: 0.35 µM	Monotherapy, 3-5 day incubation	Reduction in cell growth [1] [2]	
MM1.S (Multiple Myeloma)	EC50: 139 nM	Monotherapy, 72-hour incubation	Reduction in cell proliferation [1]	
LNCaP (Prostate Cancer)	EC50: 0.26 - 0.35 µM	Monotherapy, 3-5 day incubation	Reduction in cell growth/proliferation [1]	

Cell Line / Context	Reported Concentration	Experimental Context	Key Findings / Effects	Citation
<b>NSCLC Cells</b>	Not specified (used as sensitizer)	Combination with TRAIL	Synergistically increases cell death and inhibits long-term proliferation; sensitizes EGFR-TKI-resistant cells [3]	
<b>FLT3-ITD AML Models</b>	Effective alone and in combo	Combination with FLT3 inhibitor (Quizartinib)	Downregulated FLT3 transcription; enhanced suppression of FLT3 signaling and H3K27 acetylation; synergistic antileukemic effects [2]	
<b>OVCAR-3 (Ovarian Cancer)</b>	EC50: 5.44 $\mu$ M	Monotherapy, 120-hour incubation	Inhibition of cell proliferation [1]	
<b>MCF7 (Breast Cancer)</b>	EC50: > 30 $\mu$ M	Monotherapy, 6-day incubation	No significant antiproliferative activity [1]	

## Experimental Design & Protocol

When designing your experiment, you can follow this general workflow, adapting the incubation time and assessment method to your specific needs.



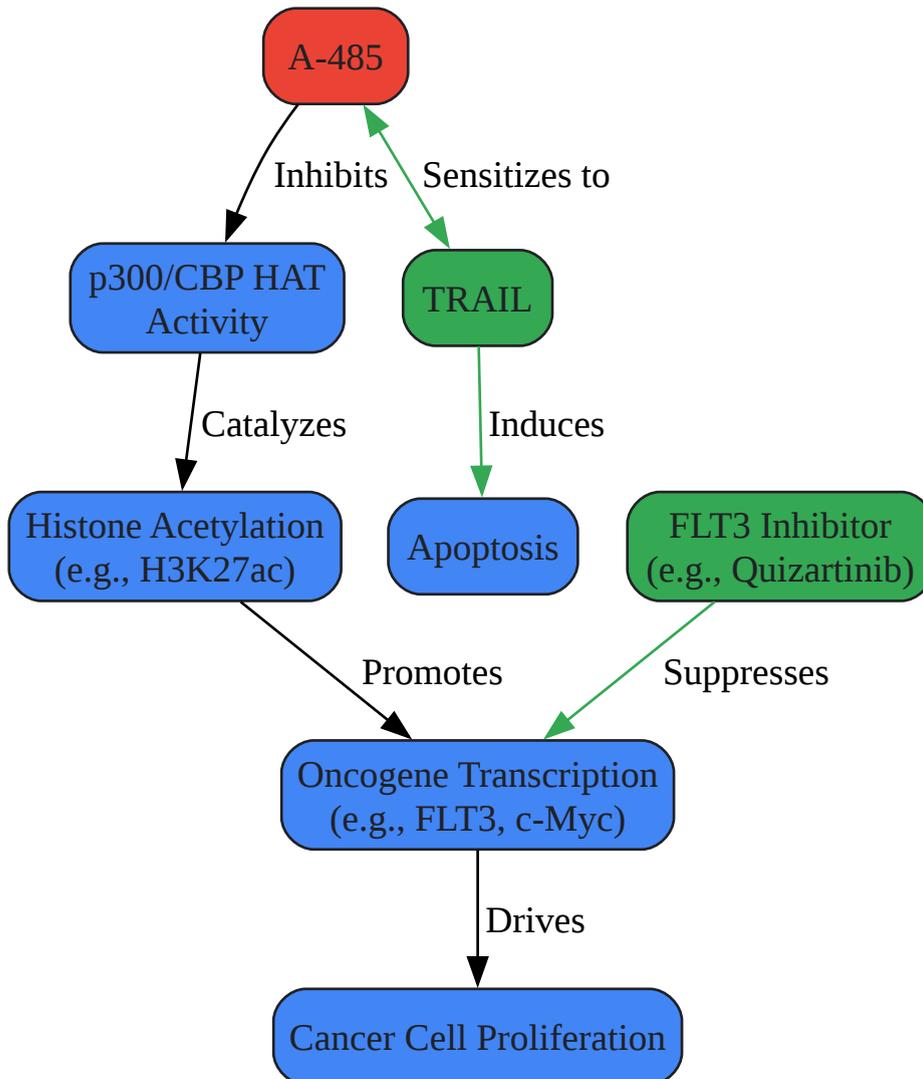
[Click to download full resolution via product page](#)

For the **cell viability assessment** step in the workflow, common methods include:

- **MTT Assay or Cell Counting Kit-8 (CCK-8):** Used to determine half-maximal inhibitory concentration (IC50) values after 3 to 5 days of incubation with a gradient dilution of **A-485** [2].
- **Additional Validation:** Depending on your research question, you may also analyze effects on the cell cycle via flow cytometry or measure changes in target acetylation (e.g., H3K27) via Western blot [2].

## Mechanism of Action & Combination Strategies

**A-485** is a potent, selective catalytic inhibitor of the histone acetyltransferases p300 and CBP [1]. Its mechanism and key combination strategies are summarized in the diagram below.



[Click to download full resolution via product page](#)

Research shows that combining **A-485** with other agents can be highly effective:

- **With FLT3 Inhibitors:** In FLT3-ITD acute myeloid leukemia (AML), **A-485** and quizartinib mutually enhance each other's effects. **A-485** reduces FLT3 transcription, while quizartinib reduces H3K27 acetylation, leading to synergistic cell death [2].
- **With TRAIL:** In non-small cell lung cancer (NSCLC) models, **A-485** alone does not induce apoptosis but strongly sensitizes cells to TRAIL-induced apoptosis, even in resistant cell lines [3].

## Troubleshooting Common Issues

Here are answers to some frequently asked questions regarding the use of **A-485** in cell culture.

### Q1: My cells are not showing expected susceptibility to **A-485**. What should I check?

- **Confirm cell line sensitivity:** Check the reference table above. Note that efficacy varies significantly; some lines (e.g., MCF7) are highly resistant [1].
- **Verify solution preparation:** **A-485** is typically dissolved in DMSO. Ensure the stock solution is prepared correctly and that final DMSO concentrations in culture media are low (e.g., <0.1%) to avoid solvent toxicity.
- **Check culture health:** Ensure your cells are healthy and growing exponentially at the time of treatment. Underlying contamination or poor cell health will skew results.

### Q2: How can I confirm that **A-485** is working in my experiment?

- **Measure target engagement:** The most direct way is to measure a downstream biomarker via Western blot. A successful treatment should show a **reduction in histone acetylation marks**, such as H3K27ac [2].
- **Include a positive control:** Use a cell line known to be sensitive to **A-485** (e.g., MV-4-11 or MOLM-13) in parallel with your experiment to validate your assay conditions [1] [2].

### Q3: I plan to use **A-485** in combination with another drug. How should I approach this?

- **Run a matrix experiment:** Treat cells with a range of concentrations for both **A-485** and the combination drug, alone and together.
- **Use specialized software:** Calculate the Combination Index (CI) using software like CalcuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [2].

A key to success is using **A-485** as part of a rational combination strategy, as its effects are often most potent when targeting complementary pathways [2] [3].

#### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. A-485 | p300/CBP Inhibitor [medchemexpress.com]
2. Concurrent inhibition of p300/CBP and FLT3 enhances ... [nature.com]
3. A novel histone acetyltransferase inhibitor A485 improves ... [sciencedirect.com]

To cite this document: Smolecule. [A-485 cell culture concentration optimization]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b516546#a-485-cell-culture-concentration-optimization>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)